2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid
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Overview
Description
2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethyl, ethoxy, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable benzoic acid derivative. This can be achieved through the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of fluorine atoms, which can enhance metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can result in modulation of biological pathways and processes, making it a valuable compound for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4-ethoxy-3-fluorobenzoic acid
- 2-(Difluoromethyl)-4-methoxy-3-fluorobenzoic acid
- 2-(Difluoromethyl)-4-ethoxy-3-chlorobenzoic acid
Uniqueness
2-(Difluoromethyl)-4-ethoxy-3-fluorobenzoic acid is unique due to the specific combination of difluoromethyl, ethoxy, and fluorine substituents. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents.
Properties
IUPAC Name |
2-(difluoromethyl)-4-ethoxy-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-6-4-3-5(10(14)15)7(8(6)11)9(12)13/h3-4,9H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHAEXVWGLNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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